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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for

the characterization of Sofosbuvir Impurity C and other related degradation products. The

information presented herein is collated from established scientific literature and is intended to

serve as a valuable resource for professionals engaged in the research, development, and

quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1]

As with any pharmaceutical compound, the presence of impurities can affect its efficacy and

safety. Regulatory bodies, therefore, mandate the identification and characterization of any

impurity present in a drug substance. Sofosbuvir Impurity C, with the molecular formula

C22H29FN3O9P and a molecular weight of 529.45 g/mol , is a known process-related impurity

or degradation product of Sofosbuvir.[2][3][4]

Forced degradation studies are crucial in identifying potential degradation products that may

form under various stress conditions, thereby helping to establish the stability-indicating nature

of analytical methods.[5][6][7]
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Forced degradation studies are a cornerstone of impurity profiling. According to ICH guidelines,

Sofosbuvir has been subjected to various stress conditions, including acid and base hydrolysis,

oxidation, thermal stress, and photolysis, to induce the formation of degradation products.[5][6]

Summary of Degradation Conditions and Observations:

Stress Condition
Reagents and
Conditions

Observation Reference

Acid Hydrolysis
1N HCl at 80°C for 10

hours

Significant

degradation observed.
[5]

0.1N HCl at 70°C for 6

hours
23% degradation. [6]

Base Hydrolysis
0.5N NaOH at 60°C

for 24 hours

Significant

degradation observed.
[5]

0.1N NaOH for 10

hours
50% degradation. [6]

Oxidative Degradation
30% H2O2 at 80°C for

2 days

Minor degradation

observed.
[5]

3% H2O2 for 7 days 19.02% degradation. [6]

Cerium (IV) in sulfuric

acid at 100°C

Susceptible to

oxidative conditions.
[8]

Thermal Degradation 50°C for 21 days
No significant

degradation.
[6]

Photolytic

Degradation

Exposure to 254 nm

for 24 hours

No significant

degradation.
[5]

Exposure to direct

sunlight for 21 days

No significant

degradation.
[6]
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A combination of spectroscopic techniques is employed for the structural elucidation of

impurities.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-

mass spectrometry (LC-ESI-MS) are pivotal in determining the molecular weight and elemental

composition of the impurities.

Quantitative Data for Sofosbuvir Degradation Products:

Degradation
Product

Molecular
Formula

m/z
(protonated)

Technique Reference

Acid Degradation

Product
C16H18FN2O8P 417.0843 HRMS [5]

Base

Degradation

Product A

C16H25FN3O9P 454.1369 HRMS [5]

Base

Degradation

Product B

C13H19FN3O9P Not Specified HRMS [5]

Oxidative

Degradation

Product

C22H27FN3O9P 528.1525 HRMS [5]

DP I (Acidic) Not Specified 488 LC-ESI-MS [6]

DP II (Alkaline) Not Specified 393.3 LC-ESI-MS [6]

DP III (Oxidative) Not Specified 393 LC-ESI-MS [6]

Sofosbuvir C22H29FN3O9P 530.3
UPLC-ESI-

MS/MS
[9]
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NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D techniques like

HSQC and HMBC, provides detailed structural information, including the connectivity of atoms.

A study on the purity determination of Sofosbuvir using quantitative 31P-NMR and 1H-qNMR in

DMSO-d6 showed purities of 99.10 ± 0.30% and 99.44 ± 0.29%, respectively, demonstrating

the utility of these methods for quantitative analysis.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR

spectrum of Sofosbuvir shows characteristic peaks at 3354 cm-1 (N-H stretch), 3249 cm-1

(enol O-H stretch), 3090 cm-1 (=C-H stretch), and 1718 cm-1 (C=O stretch).[8][13] Analysis of

the degradation products' FTIR spectra can reveal changes in these functional groups.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the

wavelength of maximum absorbance (λmax). Sofosbuvir exhibits a λmax at approximately 260-

261 nm.[1][6][14][15] This technique is valuable for developing stability-indicating HPLC

methods where the analyte and its impurities are monitored at this wavelength.[5][16]

Experimental Protocols
Forced Degradation Protocol

Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at

80°C. Neutralize the solution with ammonium bicarbonate and lyophilize to obtain the crude

solid.[5]

Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C

for 24 hours. Neutralize with HCl and evaporate to obtain the solid.[5]

Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H2O2 and keep at

80°C for two days. Evaporate the solution to get the solid.[5]

Sample Preparation for Analysis: Dissolve the resulting solids in a suitable mobile phase

(e.g., 50:50 acetonitrile:water) for chromatographic analysis.[5]
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UPLC/RP-HPLC Method for Impurity Profiling
Column: X-BridgeTM BEH C18 (100 × 4.6) mm, 2.5 µm.[5]

Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.[5]

Flow Rate: 0.6 mL/min.[5]

Column Temperature: 35°C.[5]

Injection Volume: 2.5 µL.[5]

Detection Wavelength: 260 nm.[5]

Spectroscopic Analysis
NMR: Spectra are typically recorded on a 400 MHz instrument. Samples are dissolved in

deuterated solvents like DMSO-d6 or MeOD. D2O exchange experiments are used to

confirm protons attached to heteroatoms.[5]

Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-

QTOF.

FTIR: Spectra are recorded using a KBr dispersion method.[5]

UV-Vis: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and

scanned over a range of 200-400 nm to determine the λmax.[6]

Visualizations
Workflow for Impurity Identification and Characterization
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Caption: Workflow for the identification and characterization of Sofosbuvir impurities.
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Caption: Logical flow of spectroscopic techniques for impurity structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560572#spectroscopic-characterization-of-
sofosbuvir-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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